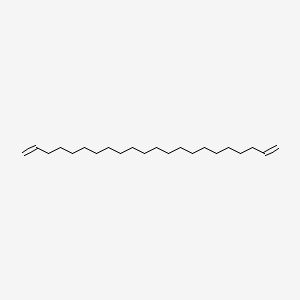

1,21-Docosadiene

Descripción

Contextual Significance in Chemical and Biological Sciences

1,21-Docosadiene (C₂₂H₄₂) is a linear hydrocarbon featuring terminal double bonds at both ends of its 22-carbon chain. This structure makes it a valuable bifunctional monomer in polymer chemistry. Specifically, it is a key precursor in acyclic diene metathesis (ADMET) polymerization, a step-growth condensation reaction that allows for the synthesis of high-molecular-weight polyolefins and other specialty polymers. wikipedia.org The terminal alkenes also enable its use as a cross-linking agent, for instance, in modifying the properties of materials like polysiloxanes. acs.org

From a biological perspective, long-chain hydrocarbons, including dienes, are fundamental components of the cuticular wax layer of insects, where they play a crucial role in preventing water loss and in chemical communication. myrmecologicalnews.orgresearchgate.net The presence of this compound has been identified in the chemical profiles of various natural sources, including the rhizosphere soils of certain plants and as a cuticular hydrocarbon in some insect species. rsc.orgcranfield.ac.uk This occurrence points to its potential role in ecological interactions and as a biomarker.

Historical Perspectives on Docosadiene Investigations

The investigation of long-chain α,ω-dienes is intrinsically linked to the development of synthetic organic chemistry. Early methods for creating such molecules included the Kolbe electrolysis, a decarboxylative coupling reaction of carboxylate salts reported by Hermann Kolbe in 1849. acs.orgalfa-chemistry.com For instance, the electrolysis of 10-undecenoic acid has been explored as a route to produce 1,19-eicosadiene (B81346), a compound structurally similar to this compound. acs.org Another classical approach that became pivotal in alkene synthesis is the Wittig reaction, discovered by Georg Wittig in the 1950s, which allows for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphonium (B103445) ylide. masterorganicchemistry.comresearchgate.net These foundational methods paved the way for the synthesis of a wide array of long-chain unsaturated hydrocarbons.

More contemporary investigations into this compound and similar dienes have been heavily influenced by the advent of olefin metathesis, a powerful reaction for which Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the Nobel Prize in Chemistry in 2005. The development of well-defined ruthenium and molybdenum catalysts has made acyclic diene metathesis (ADMET) a highly efficient and versatile tool for polymer synthesis, driving much of the modern research interest in α,ω-dienes. wikipedia.org

The study of insect cuticular hydrocarbons also has a rich history, with initial research in the early 20th century focusing on their waterproofing function. myrmecologicalnews.org It was not until the advent of gas chromatography-mass spectrometry (GC-MS) in the 1960s that the immense diversity and communicative role of these compounds, including long-chain dienes, began to be understood. researchgate.net

Scope and Research Objectives for Academic Inquiry

Academic research on this compound is primarily driven by a set of well-defined objectives. A major focus is its application in polymer science. Researchers aim to utilize this compound as a monomer to synthesize novel polymers with specific, tailored properties. The long aliphatic chain of the monomer can impart flexibility and hydrophobicity to the resulting polymer, while the terminal double bonds provide reactive sites for polymerization and cross-linking. The overarching goal is to create materials with controlled molecular weight and functionality for use as, for example, new types of polyesters or polyolefins. wikipedia.org

Another significant research avenue is the synthesis of macrocycles. The intramolecular cyclization of long-chain dienes like this compound via ring-closing metathesis (RCM) offers a powerful strategy for constructing large ring structures. These macrocycles are of interest for their unique conformational properties and their potential applications in areas such as host-guest chemistry and the development of synthetic musk fragrances.

In the biological and ecological sciences, the objective is often to identify and quantify this compound in natural samples to understand its role as a semiochemical or biomarker. For instance, its presence in insect cuticles is studied to elucidate its function in species and colony recognition, mating behavior, and adaptation to environmental conditions. myrmecologicalnews.orgmdpi.com Similarly, its detection in soil or plant extracts can provide insights into plant-microbe or plant-insect interactions. rsc.org

Detailed Research Findings

Physicochemical Properties of this compound

The physical and chemical properties of this compound are crucial for its handling, purification, and application in synthesis.

Data sourced from multiple chemical suppliers and databases. nih.gov

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. Key data from various spectroscopic techniques have been reported.

Data sourced from PubChem and SpectraBase. masterorganicchemistry.comnih.gov

Propiedades

Número CAS |

53057-53-7 |

|---|---|

Fórmula molecular |

C22H42 |

Peso molecular |

306.6 g/mol |

Nombre IUPAC |

docosa-1,21-diene |

InChI |

InChI=1S/C22H42/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-22H2 |

Clave InChI |

RBJABTJRYMHYOP-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCCCCCCCCCCCCC=C |

SMILES canónico |

C=CCCCCCCCCCCCCCCCCCCC=C |

Otros números CAS |

53057-53-7 |

Origen del producto |

United States |

Natural Occurrence and Biogenic Pathways

Isolation and Characterization from Botanical Sources

Essential Oil Constituents in Cyrtomium fortumei and Enicostema axillare

The essential oil extracted from the leaves of Cyrtomium fortumei (J.) Smith was analyzed using gas chromatography-mass spectrometry (GC-MS). Among the 26 compounds identified, which constituted 93.19% of the total oil, 1,21-docosadiene was present at a concentration of 1.04%. nih.gov Other major constituents in this essential oil included 22,23-dihydro-stigmasterol (34.15%), 5-nonadecen-1-ol (8.42%), and n-hexadecanoic acid (8.34%). nih.gov

While a comprehensive review of Enicostema axillare details the presence of various phytochemicals like flavonoids, steroids, and saponins, specific quantitative data regarding the presence of this compound in its essential oil is not extensively documented in the available literature. researchgate.net

Metabolomic Profiling of Mora oleifera and Nardostachys jatamansi Extracts

A metabolomic analysis of fractions from the mangrove plant Mora oleifera using gas chromatography coupled with mass spectrometry led to the identification of 64 compounds. nih.gov Among these, this compound was detected, providing new insight into the chemical makeup of this species. nih.gov

In the analysis of Nardostachys jatamansi DC, a perennial herb found at high altitudes, this compound was identified in both hydro-distilled oil and supercritical fluid CO2 extracts. ijiset.com Specifically, it was found at a concentration of 0.11% in the hydro-distilled oil. ijiset.com The hexane (B92381) extract of Nardostachys jatamansi also revealed the presence of various metabolites, including fatty acids, sesquiterpenes, and alkane hydrocarbons. mdpi.com

Presence in Jojoba Oil Hydrocarbon Fractions

Jojoba oil (Simmondsia chinensis) contains a significant hydrocarbon fraction within its unsaponifiable matter. who.intresearchgate.net Chemical analysis has shown that this compound is a major hydrocarbon component, accounting for 20.64% of this fraction. who.intresearchgate.netresearchgate.net This is a notable concentration compared to other hydrocarbons found in the oil, such as 1,19-eicosadiene (B81346) (3.43%). who.int

Identification in Quercus suber Tissues (Cork, Phloem, Xylem)

Studies on the chemical composition of Quercus suber (cork oak) have identified this compound. nih.gov While detailed chemical analyses have been performed on the cork, phloem, and xylem of Quercus suber, highlighting differences in lignin (B12514952) and polysaccharide content, the specific distribution and concentration of this compound across these tissues require further investigation. utl.pt

Constituent in Enterolobium contortisiliquum Pericarps

The unsaponifiable matter of the petroleum ether extract from the pericarps of Enterolobium contortisiliquum was analyzed, revealing the presence of this compound. jmaterenvironsci.com It was found to constitute 0.21% of this fraction. jmaterenvironsci.com

Detection in Environmental and Biological Matrices

Beyond its botanical origins, this compound has been detected in various environmental and biological samples. It has been identified as a pyrolysis product of polyethylene (B3416737) (PE) and is used as a marker for quantifying PE in environmental matrices like agricultural soil and sea-surface microplastics. slu.secopernicus.orgresearchgate.netgreenpeace.tocopernicus.org For instance, in studies of microplastic pollution, this compound is one of the peaks used for the quantification of PE via Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS). slu.secopernicus.orgresearchgate.netcopernicus.org

The compound has also been noted in the anal gland secretions of certain animals, suggesting a role in chemical communication. sciengine.com

Interactive Data Table: Occurrence of this compound

| Source | Part/Fraction | Method of Analysis | Concentration (%) | Reference |

| Cyrtomium fortumei | Leaf Essential Oil | GC-MS | 1.04 | nih.gov |

| Enterolobium contortisiliquum | Pericarp Unsaponifiable Matter | GC-MS | 0.21 | jmaterenvironsci.com |

| Jojoba Oil (Simmondsia chinensis) | Unsaponifiable Matter (Hydrocarbons) | GC-MS | 20.64 | who.intresearchgate.netresearchgate.net |

| Mora oleifera | Leaf Fractions | GC-MS | Detected | nih.gov |

| Nardostachys jatamansi | Hydro-distilled Oil | GC-MS | 0.11 | ijiset.com |

| Quercus suber | Tissues | GC-MS | Detected | nih.gov |

Identification in Rhizosphere Soil Liposoluble Components of Panax notoginseng

The rhizosphere, the soil region directly influenced by root secretions, is a complex environment rich in diverse organic molecules. A study investigating the liposoluble components in the rhizosphere soils of the medicinal plant Panax notoginseng led to the identification of this compound. oup.comwho.int This analysis was conducted using gas chromatography-mass spectrometry (GC-MS) to compare the chemical profiles of soils where P. notoginseng was cultivated with soils without the plant. oup.com

In this research, a total of 47 liposoluble components were identified, categorized into ten types, including alkanes, esters, steroids, and alkenes. who.int this compound was listed among the identified alkenes. oup.comwho.int The study aimed to understand the chemical factors contributing to the "continuous cropping obstacle," a phenomenon that affects the cultivation of P. notoginseng. oup.com The identification of a wide array of compounds, including this compound, provides insight into the complex chemical ecology of the P. notoginseng rhizosphere. who.int

Table 1: Identification of this compound in Panax notoginseng Rhizosphere Soil (Note: This table is interactive. You can sort the data by clicking on the column headers.)

| Compound Name | Chemical Formula | Compound Class | Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|---|---|

| This compound | C22H42 | Alkene | 46.313 | 95, 68, 55 |

Data sourced from a GC-MS analysis of liposoluble components in the rhizosphere soils of Panax notoginseng. oup.comwho.int

Association with Insect Chemical Ecology: Drosophila suzukii Hydrocarbon Profiles

Cuticular hydrocarbons (CHCs) are crucial for insects as they prevent desiccation and mediate chemical communication, including mating and recognition signals. The hydrocarbon profile of the spotted-wing drosophila, Drosophila suzukii, has been a subject of detailed investigation. researchgate.neteje.cz

Analyses of the CHC profile of D. suzukii have identified numerous long-chain hydrocarbons, including various dienes. eje.cz Specifically, studies have reported the presence of 6,9-docosadiene in this species. eje.cz However, based on the available research detailing the cuticular hydrocarbon composition of Drosophila suzukii, this compound has not been identified as a component of its CHC profile. researchgate.neteje.czeje.cz The chemical communication of D. suzukii involves a complex blend of hydrocarbons, and while docosadienes are present, the specific isomer this compound is not among those reported. eje.cz

Presence in Cuticular Hydrocarbon Signals of Social Insects (Iridomyrmex purpureus)

In social insects, cuticular hydrocarbons are fundamental for nestmate recognition and signaling task allocation within the colony. frontiersin.org The Australian meat ant, Iridomyrmex purpureus, utilizes a complex profile of CHCs for these social communications. frontiersin.org Research analyzing the CHC profiles from different body parts (antennae, legs, and abdomen) of these ants has provided detailed chemical compositions. frontiersin.org

This research has successfully identified this compound as one of the hydrocarbons present on the cuticle of Iridomyrmex purpureus workers. frontiersin.org The study used advanced analytical techniques to show that the CHC profile, including the presence of compounds like this compound, can vary depending on the body part, which relates to specific signaling functions. frontiersin.org For instance, the CHCs on the legs were found to be the best indicators for identifying a worker's task within the colony. frontiersin.org

Table 2: Selected Cuticular Hydrocarbons Identified in Iridomyrmex purpureus (Note: This table is interactive. You can sort the data by clicking on the column headers.)

| Compound Name | Carbon Backbone | Relative Abundance (Example) | Body Part Location |

|---|---|---|---|

| This compound | C22 | 0.80 ± 0.27 | Legs |

| n-Pentacosane | C25 | 10.32 ± 1.41 | Antennae, Legs, Abdomen |

| Hydrocarbon with C24 backbone | C24 | 1.32 ± 0.43 | Legs |

Data adapted from a study on task-specific recognition signals in Iridomyrmex purpureus. frontiersin.org

Occurrence in Plant Wax Compositions (e.g., Physcomitrella patens)

Plant cuticular waxes form a protective layer on the epidermis of terrestrial plants, playing a vital role in preventing water loss and protecting against environmental stresses. These waxes are complex mixtures of long-chain aliphatic compounds. While detailed analyses of the moss Physcomitrella patens have identified major wax classes like fatty alcohols, wax esters, and alkanes, the presence of this compound has not been specifically reported in this species. nih.govoup.com The wax composition in mosses can be quite distinct from that of vascular plants. oup.comoup.com

However, this compound has been identified as a significant component in the wax of other plants. A notable example is its presence in the unsaponifiable matter of jojoba (Simmondsia chinensis) oil, which is technically a liquid plant wax. who.intresearchgate.net In a chemical analysis of jojoba oil, this compound was found to be the main hydrocarbon, constituting 20.64% of the total hydrocarbon fraction. who.intresearchgate.net This finding confirms the occurrence of this compound in the plant kingdom, where it contributes to the chemical makeup of surface waxes.

Theoretical Considerations of Biosynthetic Routes

The biosynthesis of long-chain hydrocarbons like this compound in both insects and plants is generally understood to originate from fatty acid metabolism. Although the specific pathway for this compound has not been fully elucidated, a general model can be proposed based on known biosynthetic routes for similar molecules.

The process is thought to begin with the synthesis of fatty acids. A series of elongation and desaturation reactions then modify these fatty acid precursors. In insects like Drosophila melanogaster, specific elongase enzymes are responsible for extending the carbon chain of fatty acids to very long lengths (up to C30). frontiersin.org Desaturase enzymes introduce double bonds at specific positions along the carbon chain.

To form a diene like this compound, it is hypothesized that a very-long-chain fatty acid (VLCFA) precursor, likely with 22 carbons (docosanoic acid) or longer, undergoes two separate desaturation events to introduce the terminal double bonds. Alternatively, a pre-existing unsaturated fatty acid could be elongated. The final step in the formation of the hydrocarbon is typically a reduction of the fatty acid to an aldehyde, followed by a decarbonylation reaction, which removes the carbonyl carbon and releases the final alkene or diene product. This elongation-decarboxylation mechanism is a well-established pathway for hydrocarbon biosynthesis in insects and is also suggested for plants. nih.govfrontiersin.org The presence of a homologous series of dienes with double bonds at defined positions in organisms like maize supports the model of parallel pathways involving fatty acid elongation and desaturation. nih.gov

Synthetic Methodologies and Precursor Chemistry of 1,21 Docosadiene

1,21-Docosadiene (C22H42) is a long-chain α,ω-diene, a class of hydrocarbons featuring terminal double bonds at both ends of a linear carbon chain. Its synthesis is of interest for applications in polymer chemistry and as a cross-linking agent. researchgate.netlookchem.com The construction of this molecule can be approached through various synthetic strategies, primarily involving the coupling of C11 precursors or the chemical modification of renewable feedstocks.

Chemical Transformations and Reaction Mechanisms

Olefin Metathesis Reactions Involving 1,21-Docosadiene

Olefin metathesis is a powerful reaction for the rearrangement of alkene bonds, and this compound, as an acyclic α,ω-diene, is an ideal substrate for a specific type of this reaction known as Acyclic Diene Metathesis (ADMET) polymerization. fiveable.mersc.org ADMET is a step-growth, condensation polymerization that converts non-conjugated dienes into linear polymers and a small, volatile byproduct, typically ethylene (B1197577). fiveable.melibretexts.org This process is driven to completion by the removal of the gaseous ethylene, shifting the equilibrium toward the formation of the polymer product. libretexts.org

The reaction is catalyzed by transition metal complexes, most notably well-defined ruthenium and molybdenum alkylidenes, such as Grubbs and Schrock catalysts. fiveable.meapexmolecular.com The generally accepted mechanism, proposed by Yves Chauvin, involves a catalytic cycle initiated by the reaction of the metal carbene catalyst with a terminal double bond of the diene. libretexts.orgapexmolecular.com This leads to the formation of a four-membered metallacyclobutane intermediate. libretexts.orgapexmolecular.com Subsequent cycloreversion of this intermediate can either regenerate the starting materials or produce a new metal alkylidene and ethylene. libretexts.org When the new metal alkylidene reacts with another diene monomer, the polymer chain begins to grow. fiveable.me This process repeats, extending the polymer chain. fiveable.me

The ADMET polymerization of this compound results in the formation of a high molecular weight polyolefin with regularly spaced double bonds along the polymer backbone. fiveable.mersc.org The stereochemistry of the newly formed double bonds in the polymer chain, whether cis or trans, can be influenced by the choice of catalyst and reaction conditions. nih.gov

Table 1: Overview of Acyclic Diene Metathesis (ADMET) Polymerization of this compound

| Reactant | Reaction Type | Catalyst Type | Primary Product | Byproduct |

|---|---|---|---|---|

| This compound | Acyclic Diene Metathesis (ADMET) | Ruthenium or Molybdenum Carbene (e.g., Grubbs catalyst) | Unsaturated linear polymer | Ethylene (gas) |

Halogenation and Hydroxylation Studies

Direct studies on the halogenation and hydroxylation of this compound are not extensively detailed in the literature, but the reactivity of its terminal double bonds can be inferred from standard alkene chemistry. Halogenation would involve the addition of halogens (e.g., Br₂, Cl₂) across the double bonds to yield tetrahaloalkanes. Similarly, hydrohalogenation would produce dihaloalkanes. The synthesis of this compound itself can involve halogenated precursors, such as the coupling of undecenyl bromide. illinois.edulookchem.com

Hydroxylation, the addition of hydroxyl (-OH) groups across the double bonds, can be achieved through various methods. For instance, dihydroxylation using reagents like osmium tetroxide or cold, dilute potassium permanganate (B83412) would be expected to produce a tetrane, 1,2,21,22-docosanetetrol. A related study describes the Swern oxidation of 12-hydroxydocosa-1,21-dien-11-one, which implies a prior hydroxylation step on a similar diene structure. researchgate.net Furthermore, vinyl-terminated self-assembled monolayers, for which this compound is a precursor, can be chemically modified to create a hydroxylated surface, demonstrating the accessibility of the terminal vinyl groups to oxidation and hydroxylation reactions. illinois.edu

Oxidation Reactions (e.g., Ozonolysis)

The terminal double bonds of this compound are susceptible to oxidative cleavage. Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. In a synthetic pathway involving a similar diene, ozonolysis was employed, followed by subsequent workup steps. researchgate.net For this compound, ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield 1,20-eicosanedial. An oxidative workup (e.g., with hydrogen peroxide) would produce the corresponding dicarboxylic acid, 1,20-eicosanedioic acid.

Other strong oxidizing agents can also cleave the alkenes. For example, the oxidation of terminal alkenes with potassium permanganate is a known method for producing carboxylic acids with one less carbon atom. wikipedia.org Applying this to this compound would be expected to yield heneicosylic acid. wikipedia.org

Table 2: Expected Products from Oxidation of this compound

| Oxidation Method | Reagents | Expected Product |

|---|

Hydrogenation and Derivative Synthesis

The double bonds in this compound can be readily saturated through catalytic hydrogenation. This reaction typically involves treating the diene with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The product of this complete hydrogenation is the saturated linear alkane, docosane. This method is also applied to polymers derived from ADMET of this compound, where the double bonds in the polymer backbone are hydrogenated to yield a fully saturated polyethylene-like structure. rsc.org

This compound serves as a building block for various derivatives. It can be prepared via the coupling of the Grignard reagent of undecenyl bromide. illinois.edu The terminal vinyl groups allow for a range of chemical modifications. For example, it is used to prepare functionalized liquid crystalline networks where it acts as a cross-linking agent. acs.org Additionally, derivatives can be synthesized through multi-step sequences, as demonstrated in a route to Tyromycin A, where a related diene undergoes ozonolysis, chlorination, and oxidation. researchgate.net

Cyclization and Rearrangement Processes

Due to the long, flexible hydrocarbon chain separating the two terminal double bonds, intramolecular cyclization of this compound is entropically disfavored compared to intermolecular polymerization reactions like ADMET. Ring-closing metathesis (RCM), a powerful tool for forming cyclic compounds, is generally more efficient for forming 5- to 7-membered rings and becomes progressively more challenging for macrocyclization as the chain length increases, requiring high dilution conditions to favor the intramolecular pathway. princeton.edu

Under certain high-energy conditions, such as pyrolysis, cyclization can occur as a secondary reaction. core.ac.uk Rearrangement reactions, which involve the migration of an atom or group within a molecule, are fundamental in organic chemistry. wiley-vch.dethermofisher.commasterorganicchemistry.com While specific rearrangement studies on this compound are not prominent, carbocation intermediates formed during certain reactions (e.g., acid-catalyzed additions) could potentially undergo hydride or alkyl shifts. masterorganicchemistry.com In mass spectrometry, fragmentation of related long-chain diols can occur via mechanisms like the McLafferty rearrangement. scribd.com

Investigation of Reaction Kinetics and Mechanistic Pathways

The investigation of reaction kinetics provides crucial insights into the mechanisms of chemical transformations. For reactions involving this compound, the most studied mechanistic pathway is that of ADMET polymerization. rsc.org The kinetics of ADMET are characteristic of a step-growth polymerization, where the molecular weight of the polymer increases steadily throughout the reaction.

The mechanism for transition-metal-catalyzed olefin metathesis, for which Chauvin, Grubbs, and Schrock received the Nobel Prize, proceeds through a well-established catalytic cycle. libretexts.orgapexmolecular.com

Key Steps of the ADMET Mechanistic Pathway:

Initiation: The catalyst's metal-carbene [M]=CH-R reacts with the terminal alkene of a this compound monomer. libretexts.org

Formation of Metallacyclobutane: A [2+2] cycloaddition between the catalyst and the monomer forms a metallacyclobutane intermediate. fiveable.melibretexts.org

Cycloreversion: The metallacyclobutane ring opens to release ethylene and form a new metal-alkylidene complex that incorporates the monomer chain. fiveable.me

Propagation: This new catalyst reacts with another diene monomer, leading to chain growth. fiveable.me

Termination: Termination steps are generally insignificant in living polymerization systems but can occur through catalyst decomposition or reaction with impurities.

Studies on the unimolecular reactions of similar unsaturated radicals show that internal H-shifts and cyclization can be competitive processes, and their rates can be determined through experimental monitoring and theoretical calculations. rsc.org Such approaches could be applied to understand the detailed kinetics and potential side-reactions in the transformations of this compound.

Polymerization Science and Advanced Materials Development

Homopolymerization Mechanisms of 1,21-Docosadiene

The homopolymerization of this compound can proceed through several mechanisms, each yielding polymers with distinct characteristics.

Radical polymerization is a fundamental method for polymerizing vinyl monomers, initiated by the formation of free radicals. fujifilm.comwikipedia.org These radicals can be generated through thermal or photochemical decomposition of initiator molecules. fujifilm.com The process involves initiation, where a radical is created and transferred to a monomer, followed by propagation, where the polymer chain grows by successive addition of monomer units. wikipedia.org Termination, the final step, occurs through reactions like combination or disproportionation of radical chains. fujifilm.com Radical polymerization is versatile due to its tolerance of various functional groups and solvents. fujifilm.comcmu.edu

While general principles of radical polymerization are well-established, specific studies detailing the radical polymerization of this compound in solution or bulk are not extensively documented in the provided search results. However, the fundamental steps of initiation, propagation, and termination would apply. wikipedia.org

The photopolymerization of amphiphilic derivatives of this compound has been investigated in Langmuir-Blodgett (LB) multilayers. d-nb.infoacs.org The LB technique allows for the creation of highly ordered, ultrathin molecular assemblies. arxiv.org In these organized structures, the polymerization behavior can be studied in a controlled environment. acs.org

For amphiphilic derivatives of this compound, such as docosadienol and docosadienoic acid, photopolymerization in LB multilayers proceeds via a two-step process. d-nb.info

Step 1: Irradiation with long-wavelength UV light (230 nm < λ < 410 nm) leads to the formation of soluble polymers. d-nb.info

Step 2: Subsequent irradiation with short-wavelength UV light results in insoluble and presumably cross-linked polymers. d-nb.info

The progress of the photoreaction can be monitored using UV spectroscopy, where the disappearance of the monomer's characteristic absorption maxima and the appearance of new spectral features indicate polymer formation. d-nb.info The polymerization process can induce structural changes within the multilayers. d-nb.info

Table 1: Amphiphilic Diene Derivatives Studied in Langmuir-Blodgett Multilayers

| Compound | Name | Reference |

|---|---|---|

| 1 | Docosadienol | d-nb.info |

| 2 | Docosadienal | d-nb.info |

Ziegler-Natta catalysts are highly effective for the polymerization of 1-alkenes (alpha-olefins). wikipedia.org These catalyst systems, typically composed of a transition metal compound (e.g., titanium halides) and an organoaluminum compound, can produce stereoregular polymers. wikipedia.orglibretexts.org There are two main classes of Ziegler-Natta catalysts: heterogeneous supported catalysts and homogeneous catalysts. wikipedia.org The polymerization mechanism involves the coordination and insertion of the alkene monomer into the transition metal-carbon bond. libretexts.org

While the search results describe the general use of Ziegler-Natta catalysts for polymerizing terminal alkenes, specific studies on the homopolymerization of this compound using these systems are not explicitly detailed. wikipedia.orglibretexts.org However, given that this compound is an α,ω-diene, it is plausible that it could be polymerized using Ziegler-Natta catalysts, potentially leading to polymers with controlled stereochemistry.

Controlled radical polymerization (CRP), also known as living radical polymerization (LRP), offers precise control over polymer architecture, including molecular weight, polydispersity, and functionality. sigmaaldrich.com Key CRP techniques include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.commdpi.com These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species, which suppresses termination reactions. mdpi.com

While the search results provide a general overview of CRP techniques, specific applications of these methods to this compound or its derivatives are not detailed. sigmaaldrich.commdpi.comswaminathansivaram.in The use of CRP would be a powerful tool for synthesizing well-defined polymers and copolymers from docosadiene derivatives, enabling the creation of advanced materials with tailored properties.

Ziegler-Type Polymerization Systems

Copolymerization with Diverse Monomers

Copolymerization involves the polymerization of two or more different monomers, resulting in a copolymer. wikipedia.org This process allows for the modification of polymer properties to meet specific application needs. wikipedia.org The arrangement of monomer units in a copolymer can be alternating, random, block, or graft. wikipedia.orguomosul.edu.iq

The presence of two terminal double bonds in this compound makes it a suitable candidate for copolymerization with various other monomers. For instance, in a process to produce a polymer blend, a second elastomeric polymer can be formed by copolymerizing ethylene (B1197577) and at least one diene in the presence of a first thermoplastic polymer. google.com While not explicitly naming this compound, this highlights the role of dienes in creating elastomeric copolymers. The reactivity ratios of the comonomers are crucial in determining the final copolymer composition and structure. wikipedia.org

Role as a Cross-linking Agent in Polymer Networks

Cross-linking is the process of forming bonds between polymer chains to create a three-dimensional network. mdpi.comwikipedia.org This modification significantly enhances the mechanical strength, thermal stability, and solvent resistance of the polymer. mdpi.com this compound, with its two reactive terminal double bonds, can function as a cross-linking agent.

In the context of photopolymerization in Langmuir-Blodgett multilayers, the formation of insoluble polymers upon short-wavelength UV irradiation suggests cross-linking has occurred. d-nb.info The diene moieties at both ends of the this compound molecule can react to connect different polymer chains, leading to a network structure. This cross-linking ability is crucial for improving the stability of the otherwise sensitive multilayer films. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Docosadienal | |

| Docosadienoic acid | |

| Docosadienol | |

| Ethylene | |

| Propylene | |

| Triethylaluminium |

Cross-linking in Functionalized Liquid Crystalline Networks

Liquid crystalline elastomers (LCEs) are a unique class of materials that combine the elasticity of rubber with the anisotropic properties of liquid crystals. The incorporation of this compound as a cross-linking agent in these networks plays a crucial role in defining their structure and, consequently, their responsive behavior.

In the synthesis of functionalized liquid crystalline networks, a polysiloxane backbone is often used, to which mesogenic (liquid crystal-forming) and functional groups are attached. This compound can be introduced to create cross-links between the polymer chains. acs.org This cross-linking is essential for forming a stable, three-dimensional network, which is a prerequisite for the elastomeric properties of the material. The density of these cross-links, determined by the concentration of this compound, influences the mechanical properties and the phase behavior of the resulting LCE. For instance, a reference network cross-linked with this compound exhibited a glass transition temperature (Tg) of -10 °C, as determined by differential scanning calorimetry (DSC). acs.org

The process of creating these networks often involves a hydrosilylation reaction, where the vinyl groups of this compound react with Si-H groups on the polysiloxane backbone in the presence of a catalyst. acs.org This method allows for the formation of a polydomain LCE, where the liquid crystalline domains are randomly oriented. To achieve materials capable of macroscopic actuation, a monodomain structure with uniform molecular alignment is necessary. This is often achieved through a two-step cross-linking process under mechanical stretching. nih.gov

Engineering Polymer Network Architectures with this compound

The ability to engineer polymer network architectures is fundamental to designing functional materials with specific properties. This compound, with its two terminal reactive sites, offers a valuable tool for constructing diverse and controlled network structures. digitellinc.com These architectures can range from simple cross-linked linear polymers to more complex interpenetrating polymer networks (IPNs). digitellinc.commdpi.com

The long aliphatic chain of this compound can be strategically incorporated to influence several key characteristics of the polymer network:

Flexibility and Spacing: The 22-carbon chain of this compound introduces significant flexibility and spacing between cross-links. This can be used to lower the glass transition temperature (Tg) and tailor the mechanical properties of the resulting polymer, making it more elastomeric. rsc.org

Hydrophobicity: The hydrocarbon nature of this compound increases the hydrophobicity of the polymer network. This is an important consideration in applications where resistance to water or specific solvent environments is required.

Network Density: By controlling the molar ratio of this compound to other monomers or prepolymers, the cross-link density of the network can be precisely controlled. This, in turn, dictates properties such as swelling behavior, modulus, and thermal stability. rsc.org

One approach to engineering network architecture involves the "click" chemistry of thiol-ene reactions. The terminal double bonds of this compound can readily react with thiol-functionalized molecules, allowing for the creation of well-defined network junctions. This method provides high reaction efficiency and selectivity, enabling the design of materials with predictable properties.

Furthermore, this compound can be used in the formation of IPNs, where two or more independent polymer networks are physically intertwined. This can lead to materials with synergistic properties, combining the attributes of the individual networks. The presence of this compound in one of the networks can influence the morphology and the interfacial interactions within the IPN.

Structure-Property Relationships in this compound-Derived Polymers

The relationship between the molecular structure of a polymer and its macroscopic properties is a central theme in materials science. rajdhanicollege.ac.inscribd.commdpi.com In polymers derived from this compound, the long aliphatic diene chain plays a defining role in establishing these relationships.

The incorporation of this compound as a comonomer or cross-linker significantly impacts the following properties:

Mechanical Properties: The long, flexible chain of this compound acts as an internal plasticizer, increasing the free volume and reducing intermolecular forces between polymer chains. This typically leads to a lower modulus and increased flexibility in the resulting material. The degree of cross-linking, controlled by the concentration of this compound, will directly influence the tensile strength and elasticity of the polymer. google.com

Thermal Properties: The introduction of the flexible docosadiene chain can lower the glass transition temperature (Tg) of the polymer. However, when used as a cross-linker, it can enhance the thermal stability of the network at temperatures above Tg by restricting chain mobility. For example, its use as a cross-linker in polydimethylsiloxane (B3030410) (PDMS) has been shown to improve thermal stability. vulcanchem.com

Solubility and Swelling: The hydrophobic nature of the docosadiene chain will decrease the polymer's affinity for polar solvents and increase it for non-polar solvents. vulcanchem.com In a cross-linked network, the swelling behavior in various solvents will be a function of both the chemical nature of the polymer and the cross-link density imparted by the this compound.

A summary of the expected influence of this compound on polymer properties is presented in the table below.

| Property | Influence of this compound Incorporation | Rationale |

| Flexibility | Increased | The long, flexible aliphatic chain increases segmental mobility. |

| Glass Transition Temperature (Tg) | Decreased | Acts as an internal plasticizer, increasing free volume. |

| Thermal Stability | Potentially Increased (in cross-linked systems) | Covalent cross-links restrict chain motion at high temperatures. |

| Hydrophobicity | Increased | The long hydrocarbon chain is non-polar. |

| Cross-link Density | Controllable | The concentration of the diene determines the number of cross-links. |

Frontal Polymerization Behavior of Docosadiene-Containing Systems

Frontal polymerization is a process where a localized reaction zone self-propagates through a monomer or mixture of monomers, driven by the heat of polymerization. mdpi.com This technique offers advantages in terms of speed and energy efficiency for curing thermosetting polymers. researchgate.net The inclusion of long-chain dienes like this compound can influence the dynamics of frontal polymerization.

RICFP is a hybrid polymerization technique that combines radical and cationic polymerization mechanisms. eu-japan.eursc.org It is particularly useful for curing epoxy resins. The process is typically initiated by a photo- or thermal stimulus that generates radicals. rsc.org These radicals then interact with an onium salt (like a diaryliodonium salt) to produce a strong acid, which in turn initiates the cationic polymerization of the epoxy groups. mdpi.comeu-japan.eu

The heat generated by the exothermic ring-opening of the epoxy monomers sustains the polymerization front. researchgate.net While direct studies on this compound in RICFP are not prevalent, its presence as a comonomer or additive could affect the process in several ways:

Heat Sink/Source: The polymerization of the double bonds of this compound is also exothermic and could contribute to the heat that drives the front forward. Conversely, its long chain could act as a heat sink, potentially slowing down the front velocity.

Final Properties: The incorporation of the flexible docosadiene chains into the final cross-linked epoxy network would alter its mechanical properties, likely increasing its flexibility and impact resistance. researchgate.net

Research has shown that initiators like 1,1,2,2-tetraphenylethanediol (TPED) are effective in initiating RICFP of epoxy resins. mdpi.comrsc.org The combination of such initiators with monomers and additives like this compound could lead to the development of novel toughened epoxy-based materials.

FROMP is a powerful technique for the rapid polymerization of strained cyclic olefins, such as dicyclopentadiene (B1670491) (DCPD), using a metathesis catalyst, often a ruthenium-based Grubbs-type catalyst. researchgate.netnsf.gov The process is initiated by a thermal stimulus, and the exothermic reaction propagates as a front. nsf.govnih.gov

This compound, being an acyclic diene, does not undergo ring-opening metathesis. However, it can participate in acyclic diene metathesis (ADMET) polymerization or act as a cross-linker in a FROMP system containing a cyclic olefin. In such a system, the terminal double bonds of this compound could react with the propagating metathesis catalyst, leading to its incorporation into the polymer network.

The potential effects of this compound in a FROMP system include:

Modification of Front Dynamics: The presence of this compound could alter the reaction kinetics and the heat profile of the front. The rate of its reaction with the catalyst compared to the ring-opening of the primary monomer would be a critical factor. chemrxiv.org

Network Modification: The incorporation of the long, linear docosadiene chain as a cross-linker would significantly change the architecture of the resulting thermoset. This would likely lead to a more flexible and less brittle material compared to a polymer derived purely from a rigid monomer like DCPD.

Radical-Induced Cationic Frontal Polymerization (RICFP)

Post-Polymerization Modification and Functionalization through Docosadiene Moieties

The terminal double bonds of this compound, when incorporated into a polymer chain, can serve as reactive handles for post-polymerization modification. semanticscholar.org This strategy allows for the synthesis of a base polymer, which can then be functionalized in a subsequent step to introduce a wide variety of chemical groups and tailor the material's properties for specific applications. semanticscholar.orgmdpi.com

If this compound is used as a comonomer in a polymerization process where only one of its double bonds reacts, the other remains as a pendant group along the polymer backbone. These pendant vinyl groups are accessible for a range of chemical transformations, including:

Thiol-ene "Click" Chemistry: This is a highly efficient and versatile reaction where a thiol compound adds across the double bond in the presence of a radical initiator or UV light. This can be used to attach a wide array of functional molecules, including biomolecules, fluorescent dyes, or groups that alter the polymer's solubility or reactivity.

Epoxidation: The double bonds can be converted to epoxide groups, which are themselves reactive handles for further functionalization through reactions with nucleophiles like amines, alcohols, and carboxylic acids.

Hydroboration-Oxidation: This two-step process converts the terminal alkene into a primary alcohol, introducing hydroxyl functionality to the polymer. These hydroxyl groups can then be used for esterification, etherification, or as sites for initiating other polymerizations.

Hydrosilylation: Similar to the cross-linking reaction, pendant vinyl groups can be reacted with hydrosilanes to attach silicone-containing moieties, which can be used to modify surface properties or create inorganic-organic hybrid materials.

This post-polymerization modification approach offers significant advantages, as it allows for the creation of a library of functional polymers from a single parent polymer, all having the same degree of polymerization but with varied side-chain functionalities. semanticscholar.org The long spacer arm provided by the docosadiene chain can also be beneficial, as it places the functional group away from the polymer backbone, potentially increasing its accessibility and reactivity. rsc.org

Advanced Analytical Characterization Techniques in Research

Chromatographic Methods for Separation and Quantitative Analysis

Chromatographic techniques are essential for separating 1,21-docosadiene from complex mixtures, enabling its accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net In this technique, the sample is vaporized and separated into its components as it travels through a capillary column. cabidigitallibrary.org The separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that serves as a chemical fingerprint. researchgate.net

Research has demonstrated the utility of GC-MS in identifying this compound in various natural and synthetic samples. For instance, it has been identified as a hydrocarbon component in jojoba oil. who.intresearchgate.net In one study, this compound was found to be the main hydrocarbon, constituting 20.64% of the unsaponifiable matter of jojoba oil. who.intresearchgate.net It has also been detected in the essential oils of Osmanthus fragrans fruits and as a liposoluble component in the rhizosphere soils of Panax notoginseng. nih.govresearchgate.net The identification is typically achieved by comparing the retention time and mass spectrum of the analyte with those of a known standard or by matching the mass spectrum with established libraries such as the NIST Mass Spectrometry Data Center. cabidigitallibrary.orgnih.govnist.gov The mass spectrum of this compound shows a characteristic fragmentation pattern, with a prominent top peak at m/z 55. nih.gov

Quantitative analysis using GC-MS allows for the determination of the concentration of this compound in a sample. researchgate.net The peak area in the chromatogram is proportional to the amount of the compound present. researchgate.net This allows for the quantification of this compound in various matrices, providing valuable data for quality control and research purposes.

Table 1: GC-MS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C22H42 | spectrabase.comnist.gov |

| Molecular Weight | 306.6 g/mol | nih.govspectrabase.com |

| CAS Registry Number | 53057-53-7 | nih.govnist.gov |

| Top Mass Spectrum Peak (m/z) | 55 | nih.gov |

| Second Highest Mass Spectrum Peak (m/z) | 82 | nih.gov |

| Third Highest Mass Spectrum Peak (m/z) | 96 | nih.gov |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. uni-koeln.de

For this compound, the ¹H NMR spectrum exhibits characteristic signals for the protons of the terminal double bonds and the long methylene (B1212753) chain. The ¹³C NMR spectrum provides distinct signals for the sp² hybridized carbons of the double bonds and the sp³ hybridized carbons of the polymethylene chain. spectrabase.com Spectral data for this compound has been recorded using solvents such as deuterated chloroform (B151607) (CDCl₃). nih.govspectrabase.com

Table 2: NMR Spectroscopic Data for this compound

| Technique | Solvent | Reference Standard | Source |

|---|---|---|---|

| ¹H NMR | CDCl₃ | Not Specified | nih.govspectrabase.com |

| ¹³C NMR | Chloroform-d | TMS | spectrabase.com |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. edinst.com

The IR spectrum of this compound, often recorded as a film cast from a solvent like chloroform, shows characteristic absorption bands corresponding to the C-H stretching and bending vibrations of the alkene and alkane moieties. nih.gov Key absorptions include those for the =C-H and C=C bonds of the terminal vinyl groups, as well as the -CH₂- groups of the long hydrocarbon chain. researchgate.net

Raman spectroscopy provides information about the non-polar bonds and symmetric vibrations within the molecule. edinst.comlibretexts.org For this compound, the Raman spectrum would be expected to show strong bands for the C=C stretching vibrations of the terminal double bonds and the C-C stretching of the carbon backbone. spectrabase.commdpi.com

Table 3: Vibrational Spectroscopy Data for this compound

| Technique | Sample Preparation | Source |

|---|---|---|

| FTIR | Film (cast from CHCl₃) | nih.govspectrabase.com |

| Raman | Not Specified | spectrabase.com |

High-Resolution Mass Spectrometry (HRMS), including Atmospheric Pressure Chemical Ionization-High Resolution Mass Spectrometry (APCI-HR-MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. This technique is crucial for confirming the molecular formula of a compound. The exact mass of this compound is reported as 306.328651 g/mol . spectrabase.com

Atmospheric Pressure Chemical Ionization-High Resolution Mass Spectrometry (APCI-HR-MS) is a soft ionization technique often coupled with HRMS. It is particularly useful for analyzing less polar compounds like long-chain hydrocarbons. While specific APCI-HR-MS studies on this compound are not extensively detailed in the provided context, this technique would be suitable for its analysis, providing precise mass data to confirm its molecular formula, C₂₂H₄₂.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a sample. technologynetworks.com It is used to study electronic transitions within a molecule. technologynetworks.com For a compound like this compound, which contains isolated double bonds, the absorption is expected to occur in the UV region of the electromagnetic spectrum, typically below 200 nm. The terminal alkenes undergo π → π* electronic transitions. While UV-Vis is not the primary technique for structural elucidation of such simple alkenes, it can be employed in photochemical studies to monitor reactions involving the double bonds, such as polymerization or oxidation.

Thermal Analysis Techniques in Polymer Science

Thermal analysis techniques are crucial for characterizing the thermal properties of polymers, which dictate their processing conditions and end-use performance. tainstruments.com These methods measure changes in a material's physical properties as a function of temperature. hu-berlin.de

Differential Scanning Calorimetry (DSC) in Docosadiene Polymer Systems

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. hu-berlin.detorontech.com This allows for the determination of key thermal transitions such as melting temperature (Tm), crystallization temperature (Tc), and glass transition temperature (Tg). pressbooks.pub

In the context of polymers containing this compound, DSC provides valuable insights into their thermal behavior. For instance, in the study of liquid crystalline networks, this compound was used as a cross-linking agent. acs.org DSC measurements revealed a glass transition temperature of -10 °C for the isotropic reference networks. acs.org For the liquid crystalline networks (LCN and LCFN), DSC determined a glass transition temperature of 6 °C and a clearing temperature (the point at which the liquid crystalline phase transitions to an isotropic liquid) of 70-71 °C. acs.org

DSC is also instrumental in studying the degradation of polymers. For example, in the analysis of polyethylene (B3416737) (PE), a common plastic, DSC is used to determine its melting and crystallization temperatures. copernicus.org The thermal degradation of PE can produce a variety of hydrocarbons, including this compound. copernicus.orgncsu.edu One study on the pyrolysis of high-density polyethylene (HDPE) to produce wax identified this compound as one of the aliphatic alkene components in the resulting wax. wiserpub.com

The thermal properties of polymers are highly sensitive to their molecular weight and molecular weight distribution. tainstruments.com Thermal degradation can lead to chain scission, which reduces the molecular weight and alters these properties. tainstruments.com DSC can detect these changes, as evidenced by shifts in the glass transition and melting temperatures. tainstruments.com

Table 1: Thermal Properties of a Liquid Crystalline Network with this compound Cross-linker acs.org

| Property | Value (°C) |

| Glass Transition Temperature (Tg) | 6 |

| Clearing Temperature (TLC-I) | 70-71 |

| Data derived from a study on liquid crystalline networks where this compound was utilized as a cross-linking agent. |

Microscopic and Imaging Modalities

Microscopy techniques are essential for visualizing the morphology and structure of materials at the micro and nano-scale. sinaweb.net

Scanning Electron Microscopy (SEM) in Biological Contexts

Scanning Electron Microscopy (SEM) is a versatile imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface topography. sinaweb.netcarleton.edu It is widely used in various fields, including materials science and biology, to examine the external morphology of specimens. sinaweb.netcarleton.edu

In biological contexts, SEM is invaluable for studying the intricate structures of cells, tissues, and biofilms. sinaweb.netthermofisher.com It allows for the detailed examination of cellular architecture and the surface interactions of materials with biological systems. sinaweb.net For instance, SEM has been employed to visualize the structure of S. mutans biofilms, revealing the three-dimensional network of bacterial cells and the extracellular polymeric substance (EPS) matrix. nih.gov

While direct SEM studies focusing on this compound within a biological context are not prevalent in the reviewed literature, the techniques are highly relevant for future research. Given that this compound can be a component of materials that may come into contact with biological systems, SEM would be a critical tool for assessing the surface morphology of such materials and their interactions with cells or tissues. For example, if this compound were used in the creation of a biocompatible polymer coating for a medical implant, SEM would be used to analyze the surface texture of the coating and to observe cellular adhesion and growth on the implant's surface. sinaweb.net

The preparation of biological samples for conventional SEM typically involves fixation, dehydration, and coating with a conductive material to prevent charging and improve image quality. nih.govnih.gov However, techniques like environmental SEM (ESEM) allow for the observation of biological samples in their natural, hydrated state, minimizing artifacts from sample preparation. thermofisher.comnih.gov

Chemometric and Multivariate Statistical Analysis in Data Interpretation

Chemometrics and multivariate statistical analysis are powerful tools for extracting meaningful information from complex chemical data. researchgate.netcareerfoundry.com These methods are used to analyze data with multiple variables simultaneously, revealing relationships and patterns that might not be apparent from a univariate perspective. github.ioresearchgate.net

In the context of this compound research, these statistical approaches can be applied to data generated from various analytical techniques. For example, in a study identifying liposoluble components in rhizosphere soils, gas chromatography-mass spectrometry (GC-MS) was used to detect various compounds, including this compound. rsc.org The complex dataset generated was then analyzed using multivariate statistical methods like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to identify the key substances that differentiate various soil samples. rsc.org

Similarly, in the analysis of wood-plastic composites using pyrolysis-GC/MS, this compound was identified as a pyrolysis product of the high-density polyethylene (HDPE) component. ncsu.edu The distribution of various hydrocarbon products, including this compound, at different pyrolysis temperatures was compared to understand the degradation mechanism of the composite material. ncsu.edu

Chemometric analysis can also be coupled with spectroscopic data. For instance, a novel approach combined 13C NMR spectroscopy with chemometrics to screen for anabolic steroid formulations. mdpi.com This demonstrates the potential for using such integrated methods to analyze complex mixtures containing long-chain hydrocarbons like this compound.

Table 2: Pyrolysis Products of High-Density Polyethylene (HDPE) in Wood-Plastic Composites ncsu.edu

| Compound | Molecular Formula | Relative Content (%) |

| This compound | C22H42 | 0.72 - 1.96 |

| 1-Tricosene | C23H46 | 0.23 - 0.97 |

| Relative content varies with pyrolysis temperature. |

Theoretical and Computational Chemistry of 1,21 Docosadiene

Quantum Mechanical Investigations (e.g., Density Functional Theory, ab initio methods)

Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the electronic and structural properties of molecules from first principles. wikipedia.org These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a system. scielo.org.bo DFT, in particular, has become a popular and versatile method in computational chemistry due to its balance of accuracy and computational cost. wikipedia.org For a molecule like 1,21-docosadiene, these calculations can elucidate fundamental characteristics that govern its behavior.

Quantum mechanical calculations provide a detailed picture of the electron distribution and bonding within the this compound molecule. The fundamental concept of chemical bonding involves the sharing of electron pairs between atoms. ruhr-uni-bochum.de In this compound, the molecule consists of a long saturated hydrocarbon chain capped by two terminal double bonds.

The electronic structure is characterized by:

Sigma (σ) bonds: These form the backbone of the 22-carbon chain, resulting from the overlap of sp3 hybridized orbitals on the inner carbon atoms and sp2 hybridized orbitals on the terminal carbons. These are strong, single covalent bonds.

Pi (π) bonds: The two terminal double bonds each consist of one σ bond and one π bond. The π bonds are formed by the overlap of p-orbitals and are responsible for the characteristic reactivity of alkenes.

Analysis of the wave function and electron density can reveal the nature and strength of these bonds. mdpi.com The terminal vinyl groups (-CH=CH2) are regions of higher electron density due to the π bonds, making them susceptible to electrophilic attack, a common reaction pathway for alkenes. The long aliphatic chain, in contrast, is relatively non-polar and unreactive.

The table below summarizes key computed descriptors for this compound, which are derived from its electronic structure.

| Property | Value | Method/Source |

| Molecular Formula | C22H42 | PubChem |

| Molecular Weight | 306.6 g/mol | Computed by PubChem 2.2 |

| Exact Mass | 306.328651340 Da | Computed by PubChem 2.2 |

| IUPAC Name | docosa-1,21-diene | Computed by Lexichem TK 2.7.0 |

| InChI | InChI=1S/C22H42/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-22H2 | Computed by InChI 1.0.6 |

| InChIKey | RBJABTJRYMHYOP-UHFFFAOYSA-N | Computed by InChI 1.0.6 |

| Canonical SMILES | C=CCCCCCCCCCCCCCCCCCCC=C | Computed by OEChem 2.3.0 |

| XLogP3-AA | 11.1 | Computed by XLogP3 3.0 |

| Data sourced from PubChem CID 104396. nih.gov |

The long, flexible carbon chain of this compound allows for a vast number of possible conformations (spatial arrangements of atoms). vulcanchem.com Conformational analysis aims to identify the most stable of these arrangements, which correspond to minima on the potential energy surface (PES). frontiersin.org

Due to the molecule's high flexibility, generating a complete 3D conformer model is computationally challenging. nih.govvulcanchem.com However, key geometric features can be accurately predicted:

The geometry around the sp2 hybridized carbons of the terminal double bonds is trigonal planar, with bond angles of approximately 120°. scielo.org.bo

The sp3 hybridized carbons in the long aliphatic chain have a tetrahedral geometry, with bond angles around 109.5°. sydney.edu.au

Electronic Structure and Bonding Analysis

Molecular Dynamics Simulations of Docosadiene Systems

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. researchgate.net In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are numerically integrated to generate a trajectory of the system's evolution. mpg.de

For this compound, MD simulations can be used to:

Explore Conformational Space: By simulating the molecule over time, MD can sample a wide range of conformations and provide insights into the molecule's flexibility and preferred shapes in different environments (e.g., in a vacuum, in a solvent, or as part of a larger assembly).

Simulate Bulk Properties: By simulating a large number of this compound molecules together, it's possible to predict macroscopic properties like density, viscosity, and diffusion coefficients.

Study Interactions: MD is particularly useful for studying how this compound molecules interact with each other or with other molecules, such as in polymer systems or at interfaces. nih.gov This is crucial for understanding its role as a cross-linker or in the formation of self-assembled monolayers.

The development of scalable algorithms and powerful computer clusters has significantly increased the timescale and system size accessible to MD simulations. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model chemical reactions, providing detailed information about reaction mechanisms, energy barriers, and the structures of transient species. researchgate.net This is achieved by mapping the potential energy surface (PES) of the reacting system. numberanalytics.com

For this compound, this could involve modeling reactions such as:

Polymerization: Simulating the addition polymerization reaction initiated at the terminal double bonds.

Oxidation: Investigating the mechanism of oxidation at the double bonds or along the aliphatic chain. mdpi.com

Surface Attachment: Modeling the reaction of the terminal alkene groups with a surface to form a self-assembled monolayer.

A key aspect of reaction modeling is the identification of the transition state , which is the highest energy point along the reaction pathway between reactants and products. numberanalytics.comyoutube.com The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Methods like the Nudged Elastic Band (NEB) can be employed to find the minimum energy path and locate the transition state. youtube.comarxiv.org Understanding the transition state provides critical insights into the reaction mechanism and can help in designing catalysts or reaction conditions to favor a desired outcome. scirp.org

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecule's structure and identity. scielo.org.bo For this compound, the following spectra can be computationally predicted:

NMR Spectra: Chemical shifts for ¹H and ¹³C NMR can be calculated using DFT. scielo.org.bo These predictions are valuable for assigning peaks in experimental spectra. The predicted ¹³C NMR would show distinct signals for the sp2 carbons of the double bonds (~114 and ~139 ppm) and a series of signals for the sp3 carbons of the long alkyl chain.

IR and Raman Spectra: Vibrational frequencies can be calculated, corresponding to peaks in the Infrared (IR) and Raman spectra. Key predicted vibrations for this compound would include C=C stretching (~1640 cm⁻¹), =C-H stretching (~3080 cm⁻¹), and various C-H bending and stretching modes for the CH₂ groups of the chain. nih.govspectrabase.com

The table below shows a comparison of typical experimental and computationally relevant spectroscopic data.

| Spectroscopy | Key Features/Regions | Source |

| ¹H NMR | Signals for terminal vinyl protons (~4.9-5.8 ppm), methylene (B1212753) protons adjacent to the double bond (~2.0 ppm), and bulk methylene protons (~1.2-1.4 ppm). | nih.gov |

| ¹³C NMR | Signals for sp2 carbons (~114.1 ppm, ~139.2 ppm) and sp3 carbons in the alkyl chain. | nih.govspectrabase.com |

| IR Spectroscopy | C=C stretch (~1641 cm⁻¹), =C-H stretch (~3079 cm⁻¹), C-H stretches (~2850-2925 cm⁻¹). | nih.gov |

| Mass Spectrometry | Molecular ion peak (m/z 306) and characteristic fragmentation pattern of a long-chain alkene. | nih.govnist.gov |

| This data is based on typical values and information available in spectral databases. nih.govspectrabase.comnist.gov |

Computational Tools in Materials Design and Polymer Simulations

The bifunctional nature of this compound, with its two reactive terminal double bonds, makes it a valuable monomer for polymer synthesis and materials science applications. Computational tools play a crucial role in predicting the properties of polymers derived from this molecule and in designing new materials. mpie.deschrodinger.com

Polymer Simulations: Computational models can simulate the polymerization process, such as acyclic diene metathesis (ADMET), to predict the resulting polymer's molecular weight distribution, degree of branching, and microstructure.

Materials Design: By simulating the properties of polymers containing this compound units, researchers can predict mechanical properties (e.g., elasticity, tensile strength), thermal properties (e.g., glass transition temperature), and transport properties (e.g., permeability to gases). schrodinger.comresearchgate.net This allows for the in silico design and screening of new materials for specific applications, such as high-performance elastomers or barrier films, before undertaking costly and time-consuming laboratory synthesis. mpie.decreative-quantum.eu

Multiscale Modeling: To bridge the gap from molecular to macroscopic properties, multiscale modeling approaches are often used. researchgate.net These methods combine high-accuracy quantum mechanical calculations for reactive sites with more efficient classical force fields for large-scale polymer dynamics, providing a comprehensive understanding of the material's behavior. mpg.demdpi.com

These computational approaches accelerate the materials discovery process, enabling the targeted design of novel polymers with desired functionalities. mpie.denovapublishers.com

Ligand-Protein Interaction Modeling (e.g., Molecular Docking for related natural products)

The exploration of how small molecules, or ligands, interact with proteins is a cornerstone of modern drug discovery and molecular biology. nih.gov Computational methods, particularly molecular docking, have become indispensable tools for predicting and analyzing these interactions at an atomic level. nih.govresearchgate.net These techniques model the binding of a ligand to the active site of a target protein, helping to elucidate biochemical pathways and screen for potential therapeutic agents. nih.gov The process generally involves sampling various conformations, positions, and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.gov

While dedicated molecular docking studies focusing exclusively on this compound are not prominent in scientific literature, its identification as a constituent in various natural product extracts that have undergone computational analysis provides a framework for understanding its potential interactions. banglajol.infoku.ac.thresearchgate.net These studies typically use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical profile of an extract and then employ molecular docking to investigate the binding potential of the most abundant or otherwise interesting compounds against specific protein targets. banglajol.info

A notable example involves the investigation of leaf extracts from the plant Acalypha acuminata. In this study, this compound was identified as one of fifteen bioactive compounds. banglajol.info The research aimed to assess the antibacterial potential of the extract through both in vitro and in silico methods. Molecular docking experiments were conducted to predict the binding affinity of the major identified components against bacterial target proteins, offering insights into the extract's mechanism of action. banglajol.info Although this compound was a minor component (0.26% of the extract), the study highlights a common methodology where its interactions could be computationally explored. banglajol.info

Table 1: Bioactive Compounds Identified in Acalypha acuminata Extract banglajol.info

| Compound Name | Area % |

| 3-Eicosyne | 0.97 |

| This compound | 0.26 |

| Citronellyl isobutyrate | 0.21 |

| 9-Octadecen-1-ol, (E)- | 0.51 |

| Phytol | 11.12 |

| 6-Octen-1-ol, 3,7-dimethyl-, acetate | 0.45 |

| 2,6-Octadiene, 2,6-dimethyl- | 0.57 |

| 8-Hexadecyne | 3.78 |

| Hexadecanoic acid, methyl ester | 8.02 |

| 2-Octen-1-ol, 3,7-dimethyl- | 0.24 |

| Dodecanoic acid, methyl ester | 1.77 |

| Butane, 2-bromo-2,3-dimethyl- | 3.63 |

| Octadecanoic acid, methyl ester | 1.17 |

| Cyclodecasiloxane, eicosamethyl- | 13.61 |

| Heptasiloxane, hexadecamethyl- | 0.73 |

Another source where this compound has been identified is Jojoba oil, where it constitutes a significant portion (20.65%) alongside 9-Octadecen-1-ol (41.35%). researchgate.net This oil was evaluated for its antimicrobial properties against Paenibacillus larvae, the causative agent of American foulbrood in bees. researchgate.net Given the long, flexible, and hydrophobic nature of this compound, molecular docking could be employed to model its interaction with bacterial proteins, particularly those embedded in the cell membrane or possessing deep hydrophobic binding pockets. The "induced-fit" model of ligand-protein interaction, where the protein's active site can change shape to accommodate the ligand, is especially relevant for a flexible molecule like this compound. nih.gov

The overarching challenge and opportunity in the computational study of natural products lie in their complexity. researchgate.net For a compound like this compound, which often appears as part of a complex mixture, its specific interactions are modeled in the context of other, often more abundant, molecules. Future research could benefit from dedicated in silico studies on isolated this compound to predict its specific protein targets and elucidate its standalone bioactivity, moving beyond the inferences drawn from its presence in natural extracts.

Ecological Roles and Biotechnological Potential Excluding Direct Applications/effects

Role in Plant Metabolite Profiles and Interspecies Interactions

1,21-Docosadiene has been identified as a constituent of the essential oils and unsaponifiable matter of several plant species. researchgate.netwho.intcabidigitallibrary.orgresearchgate.net The interaction between plant metabolites and proteins is a key driver of cellular processes and ecological interactions between organisms. nih.gov Plant secondary metabolites, such as this compound, are involved in defense mechanisms and can influence the behavior of other organisms. figshare.com

The compound is found in the essential oils of Osmanthus fragrans fruits, where it is one of the major components alongside other esters and acids. researchgate.net It has also been identified in the essential oils from the stems, leaves, and flowers of Fatsia japonica. cabidigitallibrary.org In Jojoba (Simmondsia chinensis) oil, this compound is a main hydrocarbon in the unsaponifiable matter. who.intresearchgate.net Research on the leaves of Cyrtomium fortumei (J.) Smith also detected this compound in its essential oil. nih.gov Furthermore, it has been found in the pericarps of Enterolobium contortisiliquum. jmaterenvironsci.com The presence of this compound in different plant parts suggests it may be involved in various physiological and ecological functions.

The interactions between different plant metabolites can significantly affect their biological activity. frontiersin.org The production of secondary metabolites like this compound can be a strategy for bacteria to manage competition and cooperation for survival. the-innovation.org

Table 1: Presence of this compound in Various Plant Species

| Plant Species | Part of Plant | Type of Extract | Relative Percentage/Identification | Reference |

| Osmanthus fragrans | Fruits | Essential Oil | Identified as a major compound | researchgate.net |

| Simmondsia chinensis (Jojoba) | Oil | Unsaponifiable matter | 20.64% | who.intresearchgate.net |

| Fatsia japonica | Stems | Essential Oil | 0.264% | cabidigitallibrary.org |

| Cyrtomium fortumei (J.) Smith | Leaves | Essential Oil | 1.04% | nih.gov |

| Enterolobium contortisiliquum | Pericarps | Unsaponifiable matter | 0.21% | jmaterenvironsci.com |

| Anogeissus acuminata | Leaf | n-butanol fraction | Identified | banglajol.info |

Contribution to Chemical Communication and Recognition Systems in Insect Species

Chemical communication is a fundamental aspect of insect life, governing behaviors such as mating, foraging, and social organization. fapesp.brkuleuven.be Pheromones, which are chemicals secreted externally, affect the behavior or physiology of other animals of the same species. saspublishers.com Cuticular hydrocarbons (CHCs) that cover the external skeleton of insects play a crucial role in this chemical signaling, acting as contact pheromones that allow for recognition between individuals. fapesp.br

Research has identified this compound as a component of the cuticular hydrocarbons in certain insect species. In a study on the ant species Camponotus japonicus, this compound was identified as one of the compounds on the legs of worker ants. frontiersin.org This finding suggests a potential role for this compound in task-specific recognition signals within the colony. frontiersin.org The analysis of CHC profiles on the legs of workers engaged in different tasks helped to identify compounds that are important in explaining task variation. frontiersin.org

Furthermore, the presence of this compound in Jojoba oil has been associated with effects on the desert locust, Schistocerca gregaria. who.intresearchgate.netresearchgate.net This indicates that the compound may play a role in interspecies interactions between plants and insects.

Table 2: this compound in Insect Chemical Communication

| Insect Species | Location of Compound | Potential Role | Reference |

| Camponotus japonicus (Ant) | Legs (Cuticular Hydrocarbon) | Task-specific recognition signal | frontiersin.org |

Presence in Rhizosphere Soil and Dynamics of Plant-Soil Allelochemicals